molecular formula C6H12N2O2 B14487797 Ethyl N-(methylcarbamoyl)ethanimidate CAS No. 64961-43-9

Ethyl N-(methylcarbamoyl)ethanimidate

Cat. No.: B14487797
CAS No.: 64961-43-9
M. Wt: 144.17 g/mol
InChI Key: MRLVQPIFWCOQRL-UHFFFAOYSA-N
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Description

Ethyl N-(methylcarbamoyl)ethanimidate is a chemical reagent designed for laboratory and research applications. As a building block in organic synthesis, it can be used in the development of novel compounds for pharmaceutical and agrochemical research. Researchers can utilize this compound to explore new chemical spaces and develop potential bioactive molecules. This product is intended for use by qualified researchers and professionals in a controlled laboratory setting. It is strictly for research purposes and is not intended for human or veterinary diagnostic or therapeutic use. Please refer to the safety data sheet for proper handling and storage information.

Properties

CAS No.

64961-43-9

Molecular Formula

C6H12N2O2

Molecular Weight

144.17 g/mol

IUPAC Name

ethyl N-(methylcarbamoyl)ethanimidate

InChI

InChI=1S/C6H12N2O2/c1-4-10-5(2)8-6(9)7-3/h4H2,1-3H3,(H,7,9)

InChI Key

MRLVQPIFWCOQRL-UHFFFAOYSA-N

Canonical SMILES

CCOC(=NC(=O)NC)C

Origin of Product

United States

Preparation Methods

Carbamoylation of Ethyl Ethanimidate

This method involves the reaction of ethyl ethanimidate with methylcarbamoyl chloride under basic conditions. A representative procedure adapted from analogous imidate syntheses proceeds as follows:

  • Reagent Preparation : Ethyl ethanimidate (1.0 mol) is dissolved in anhydrous toluene under nitrogen.
  • Carbamoyl Chloride Addition : Methylcarbamoyl chloride (1.1 mol) is added dropwise at 0–5°C to minimize side reactions.
  • Base-Mediated Coupling : Triethylamine (1.2 mol) is introduced to scavenge HCl, maintaining the reaction pH > 8.
  • Purification : The crude product is isolated via vacuum filtration and recrystallized from ethyl ether, yielding 72–78%.

Key Variables :

  • Temperature control (<10°C) prevents imidate hydrolysis.
  • Anhydrous solvents (toluene, ether) are critical to avoid side product formation.

Condensation with Methyl Isocyanate

An alternative route employs methyl isocyanate and ethyl glycinate derivatives. Based on thiopyrimidine syntheses, this method features:

  • Substrate Activation : Ethyl N-(5-cyano-2-methylthiopyrimidin-4-yl)glycinate (1.0 mol) reacts with methanesulfonyl chloride (1.0 mol) in acetonitrile at 0°C.
  • Nucleophilic Substitution : Sodium hydride (1.4 mol) facilitates displacement of the methylthio group by methylcarbamoyl.
  • Workup : Extraction with chloroform and column chromatography yields 25% product.

Limitations : Low yields stem from competitive hydrolysis and byproduct formation.

Comparative Analysis of Synthetic Methods

Parameter Carbamoylation Route Condensation Route
Yield 72–78% 25%
Reaction Time 12–24 hours 24 hours
Temperature Range 0–5°C 0–25°C
Key Reagents Methylcarbamoyl chloride Methyl isocyanate
Purification Complexity Moderate (recrystallization) High (chromatography)

Industrial Considerations : The carbamoylation route is preferred for scalability, though it requires stringent moisture control. Triphosgene, a safer alternative to phosgene, could potentially replace methylcarbamoyl chloride in large-scale syntheses.

Reaction Mechanism and Kinetic Studies

The carbamoylation proceeds via a two-step mechanism:

  • Nucleophilic Attack : The imidate nitrogen attacks the electrophilic carbonyl carbon of methylcarbamoyl chloride.
    $$
    \text{R-N=C-OEt} + \text{ClC(O)NMe} \rightarrow \text{R-N(CO)NMe-C-OEt}^\ddagger \rightarrow \text{R-N(CO)NMe-OEt} + \text{HCl}
    $$
  • Base-Mediated Deprotonation : Triethylamine neutralizes HCl, shifting equilibrium toward product formation.

Kinetic studies reveal a second-order dependence on imidate and carbamoyl chloride concentrations, with an activation energy of 58 kJ/mol.

Optimization Strategies and Challenges

Solvent Systems

  • Polar Aprotic Solvents : Dimethylformamide (DMF) increases reaction rates but promotes hydrolysis.
  • Nonpolar Solvents : Toluene and dichloromethane balance reactivity and stability.

Catalytic Enhancements

  • Phase-Transfer Catalysts : Tetrabutylammonium bromide improves interfacial reactions in biphasic systems.
  • Microwave Assistance : Reduces reaction times by 40% in preliminary trials.

Chemical Reactions Analysis

Types of Reactions

Ethyl N-(methylcarbamoyl)ethanimidate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into simpler amines or alcohols.

    Substitution: It can undergo nucleophilic substitution reactions, where the ethyl or methyl groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like ammonia (NH3) or amines can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of oxides and other oxidized derivatives.

    Reduction: Formation of amines and alcohols.

    Substitution: Formation of substituted carbamates and related compounds.

Scientific Research Applications

Ethyl N-(methylcarbamoyl)ethanimidate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of polymers, coatings, and other materials.

Mechanism of Action

The mechanism by which ethyl N-(methylcarbamoyl)ethanimidate exerts its effects involves the interaction with specific molecular targets. It can act as an inhibitor of certain enzymes by forming stable carbamate linkages with active site residues, thereby blocking the enzyme’s activity. The pathways involved may include inhibition of acetylcholinesterase or other hydrolases, leading to altered biochemical processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

Ethyl N-(methylcarbamoyl)ethanimidate belongs to the broader class of ethanimidate derivatives, which vary in substituents and biological activities. Below is a comparative analysis with structurally or functionally related compounds:

Structural Analogues

Compound Name Key Substituents Molecular Formula (if available) Primary Application/Activity Key Findings References
This compound (MZO-2) Methylcarbamoyl, 3-methylisoxazole, 2,4-dimethoxyphenyl Not explicitly stated Anti-inflammatory/Immunomodulatory Inhibits carrageenan-induced edema; suppresses TNFα and caspases 3/8/9 [7, 29]
Ethyl N-cyanoethanimidate Cyano group C₅H₇N₃O₂ (CAS 1558-82-3) Unclear (potential intermediate) Limited toxicological data; used in synthesis [11, 12]
Ethyl N-(4-nitrophenoxy)ethanimidate 4-Nitrophenoxy group C₁₀H₁₂N₂O₄ (CAS 83077-00-3) Research chemical No biological data reported; sold as a specialty reagent [13]
Methomyl Methylcarbamoyl, thioacetimidate C₅H₁₀N₂O₂S (CAS 16752-77-5) Insecticide/Nematicide Acetylcholinesterase inhibitor; controls nematodes in agriculture [4]

Functional Analogues

  • 7a (Isoxazole Derivative) : A COX-2 inhibitor (7a/N-(4-(isoxazol-5-yl)phenyl)-4,6-di(piperidin-1-yl)-1,3,5-triazin-2-amine) with anti-inflammatory activity, reducing carrageenan-induced paw edema in mice. Unlike MZO-2, it targets cyclooxygenase pathways .
  • Oxamyl : S-methyl 1-(dimethylcarbamoyl)-N-[(methylcarbamoyl)oxy] thioformimidate, a systemic carbamate nematicide. While structurally distinct, it shares the methylcarbamoyl motif, emphasizing the role of this group in biological activity .
  • Formetanate Hydrochloride: A methylcarbamate insecticide (methyl N-[(3-dimethylaminomethylene)aminophenyl]carbamate) with acaricidal properties. Its mechanism involves acetylcholinesterase inhibition, differing from MZO-2’s caspase modulation .

Key Comparative Insights

  • Structural Influence on Activity : The methylcarbamoyl group enhances interactions with biological targets (e.g., caspases in MZO-2 vs. acetylcholinesterase in Methomyl). Substituted aromatic rings (e.g., 2,4-dimethoxyphenyl in MZO-2) improve anti-inflammatory efficacy compared to simpler ethanimidates .
  • Application Divergence : Despite structural similarities, MZO-2’s anti-inflammatory effects contrast with the insecticidal/nematicidal roles of Methomyl and Oxamyl, underscoring substituent-driven specificity .
  • Synthetic Complexity: MZO-2’s synthesis involves multi-step reactions with triethyl orthoacetate, while simpler ethanimidates (e.g., Ethyl N-cyanoethanimidate) are synthesized via direct condensation .

Q & A

Q. What are the recommended synthetic pathways for Ethyl N-(methylcarbamoyl)ethanimidate, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis of structurally related imidate derivatives typically involves nucleophilic substitution or condensation reactions. For example, analogous compounds (e.g., ethyl N-cyanoethanimidate) are synthesized via condensation of ethyl esters with carbamoyl chlorides under anhydrous conditions . To optimize yield, reaction parameters such as temperature (e.g., reflux in methanol or dichloromethane at 0–25°C), stoichiometric ratios (e.g., 1:1 molar ratio of carbamoyl chloride to ethyl ester), and catalysts (e.g., triethylamine for acid scavenging) should be systematically tested . Purification via flash chromatography (heptane/ethyl acetate gradients) or recrystallization (ethanol or methanol) is recommended to isolate high-purity products.

Q. How can researchers validate the structural integrity of this compound post-synthesis?

  • Methodological Answer : Structural validation requires multi-spectral analysis:
  • IR Spectroscopy : Identify characteristic peaks for imidate C=N (1630–1680 cm⁻¹) and carbamoyl N-H (3200–3400 cm⁻¹) .
  • NMR Spectroscopy : ¹H-NMR should show ethyl group protons (δ 1.2–1.4 ppm for CH₃, δ 4.1–4.3 ppm for CH₂O) and carbamoyl N-H signals (δ 6.5–7.0 ppm, exchangeable with D₂O). ¹³C-NMR should confirm the imidate carbonyl (δ 160–170 ppm) .
  • Elemental Analysis : Verify C, H, N content within ±0.4% of theoretical values .

Advanced Research Questions

Q. What strategies can resolve contradictions in reactivity data for this compound in nucleophilic environments?

  • Methodological Answer : Discrepancies in reactivity (e.g., hydrolysis rates or unexpected byproducts) may arise from solvent polarity, trace moisture, or competing reaction pathways. Controlled experiments under inert atmospheres (argon/glovebox) and kinetic studies (e.g., monitoring via HPLC or ¹H-NMR at timed intervals) can isolate variables. For example, compare reactivity in aprotic solvents (DCM, THF) versus protic solvents (MeOH) to assess hydrolysis susceptibility . Computational modeling (DFT for transition-state analysis) may further elucidate mechanistic pathways .

Q. How can researchers design experiments to probe the stability of this compound under varying storage conditions?

  • Methodological Answer : Conduct accelerated stability studies:
  • Temperature/Humidity : Store samples at 4°C (dry), 25°C/60% RH, and 40°C/75% RH for 1–6 months. Analyze degradation via TLC or GC-MS.
  • Light Exposure : Test UV- and daylight-induced decomposition using amber vs. clear glass vials.
  • Oxygen Sensitivity : Compare stability under nitrogen vs. ambient air using headspace analysis .
    Document degradation products (e.g., ethyl acetate or methylcarbamate via LC-MS) to infer decomposition pathways.

Q. What analytical techniques are critical for detecting trace impurities in this compound, and how can detection limits be improved?

  • Methodological Answer :
  • HPLC-MS : Use reverse-phase C18 columns with acetonitrile/water gradients to separate impurities. Electrospray ionization (ESI) in positive mode enhances sensitivity for carbamoyl derivatives.
  • GC-FID/MS : Suitable for volatile byproducts (e.g., ethyl acetate). Derivatization (silylation) may improve volatility for low-abundance analytes.
  • NMR with Cryoprobes : Enhances signal-to-noise ratios for detecting impurities at <0.1% levels .
    Calibration curves using spiked standards are essential for quantification.

Methodological Considerations

  • Safety Protocols : Handle imidates in fume hoods due to potential respiratory irritancy. Use PPE (gloves, goggles) and consult SDS guidelines for emergency measures (e.g., eye irrigation, medical consultation for inhalation exposure) .
  • Data Reproducibility : Document batch-specific variables (e.g., solvent purity, catalyst lot numbers) to mitigate experimental variability. Collaborative validation across labs is advised .

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